molecular formula C6H4BrN3 B156077 3-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 4922-68-3

3-Bromo[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B156077
CAS No.: 4922-68-3
M. Wt: 198.02 g/mol
InChI Key: BOKHADJFZUWNSH-UHFFFAOYSA-N
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Description

3-Bromo[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . This compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Bromo[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, this compound exhibits anti-proliferative activity by disrupting the normal cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell survival and metabolism, thereby altering the metabolic state of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key interactions is with kinases, where it acts as an inhibitor, thereby blocking the phosphorylation of target proteins and disrupting downstream signaling pathways . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under controlled conditions, with minimal degradation . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibitory effects on cell proliferation and viability, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects with minimal toxicity, while higher doses can lead to adverse effects such as toxicity and organ damage . Studies have identified threshold doses that maximize the therapeutic benefits while minimizing the risks, providing valuable insights for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, this compound has been shown to affect the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives . These alterations can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. Studies have shown that this compound can accumulate in the cytoplasm and nucleus, where it interacts with target biomolecules to exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo[1,2,4]triazolo[4,3-a]pyridine can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale microwave-assisted reactions to ensure high efficiency and yield. The use of microwave irradiation helps in reducing reaction times and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Catalysts: While some reactions are catalyst-free, others may require catalysts such as palladium or copper to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while condensation reactions with aldehydes can produce fused heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHADJFZUWNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483056
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4922-68-3
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-[1,2,4]triazolo[4,3-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo[1,2,4]triazolo[4,3-a]pyridine
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